Séléniure de fer

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of iron selenide involves various methodologies, each contributing to the development of materials with distinct properties suitable for different applications. Akhtar et al. (2014) described the synthesis of iron selenide nanocrystals (NCs) through the thermolysis of single molecular precursors, showcasing the production of nanocrystals with specific morphologies, such as rod and plate-like crystallites (Akhtar et al., 2014). Another approach, as outlined by Sun et al. (2014), utilized hydrothermal synthesis to create layered lithium iron selenide hydroxides with superconductivity properties, emphasizing the role of iron vacancy concentration in determining the material's electronic characteristics (Sun et al., 2014).

Molecular Structure Analysis

The molecular structure of iron selenide compounds plays a crucial role in their physical and chemical behaviors. Driss et al. (2016) reported on the synthesis of Ba2F2Fe(1.5)Se3, revealing a layered structure that combines fluorite type layers with iron selenide layers, providing insights into the material's magnetic properties (Driss et al., 2016).

Chemical Reactions and Properties

Iron selenide's chemical reactions and properties are pivotal for its application in various domains. Fang et al. (2020) explored the catalytic reactivity of iron selenide nanoparticles in Fenton-like reactions, unveiling the synergistic effect between iron and selenium that drives efficient degradation of pollutants (Fang et al., 2020).

Physical Properties Analysis

The physical properties of iron selenide, including its magnetic and electronic characteristics, are subject to extensive research. Zhang et al. (2021) synthesized Ba9Fe3Se15 under high pressure, revealing a quasi one-dimensional structure with fascinating magnetic and transport properties, highlighting a phase transition and metallization under varying pressures (Zhang et al., 2021).

Chemical Properties Analysis

Understanding the chemical properties of iron selenide, such as its reactivity and interaction with various chemical agents, is crucial for its application in catalysis, electronics, and more. Hussain et al. (2014) focused on the synthesis and application of iron selenide nanoparticles coated on carbon nanotubes, demonstrating their potential in fuel cell and photocatalytic applications (Hussain et al., 2014).

Applications De Recherche Scientifique

Supercondensateurs haute performance

Le séléniure de fer a été largement étudié pour son potentiel dans le domaine du stockage d'énergie électrique (EES) en tant qu'électrode de supercondensateur . Il présente de nombreux avantages, notamment une capacité élevée de 280 F/g à 0,5 A/g, une densité énergétique élevée de 39 Wh/kg et une densité de puissance correspondante de 306 W/kg à 0,5 A/g . Il présente également une stabilité cyclique extrêmement élevée, avec une rétention de capacité de 92% après 30 000 cycles à 1 A/g .

Supercondensateurs asymétriques

Des nanocomposites de dioxyde de titane à base de FeSe ont été synthétisés pour des applications de stockage d'énergie de supercondensateurs asymétriques (SC) avancés . Les SC faradiques FeSe/TiO2/AC construits ont considérablement amélioré les paramètres électrochimiques tels que la capacité de 95 F g −1, l'énergie spécifique (69,79 Wh kg −1) et la puissance spécifique délivrée de 11529 W kg −1 .

Supraconductivité

Le this compound a été largement étudié pour ses propriétés de supraconductivité . Les supraconducteurs sont des matériaux qui peuvent transporter des électrons sans résistance, et le FeSe attire de plus en plus l'attention dans ce domaine .

Activité photocatalytique

FeSe a été discuté pour son activité photocatalytique . La photocatalyse est un processus dans lequel l'énergie lumineuse est utilisée pour accélérer une réaction, et FeSe pourrait potentiellement être utilisé dans ce domaine .

Détection électrochimique

Le this compound a été étudié pour son potentiel dans la détection électrochimique

Mécanisme D'action

Target of Action

Iron selenide, also known as Iron(II) selenide, is a compound that has been extensively studied for its unique properties in various fields . The primary targets of iron selenide are the electron transport systems in various applications, such as superconductors, semiconductors, and energy storage systems .

Biochemical Pathways

Iron selenide interacts with biochemical pathways primarily through its selenide component . Selenium is an essential trace element for human beings and animals, playing a critical role in human and animal health via various selenoproteins . Algae can absorb inorganic selenium from water and reduce it to selenoamino acids via the sulfur reduction pathway, which is similar to the selenium metabolism pathway in plants .

Pharmacokinetics

It’s worth noting that the primary site of action of iron is the erythrocyte, and no drug-receptor interaction takes place . The process of erythropoiesis, i.e., formation of new erythrocytes, takes 3-4 weeks .

Result of Action

The result of iron selenide’s action is primarily observed in its electrical properties . For instance, in potassium-ion batteries (KIBs), iron selenide composite in ether-based electrolyte presents a homogeneous electrochemical reaction, resulting in a stable potassium-ion storage . It presents a reversible specific capacity of 356 mAh g−1 at 200 mA g−1 after 75 cycles .

Action Environment

The action of iron selenide is influenced by environmental factors. For example, in the case of KIBs, iron selenide composite matching ether-based electrolyte presents a few minor morphology changes, indicating an occurrence of homogeneous electrochemical reaction in ether-based electrolyte, which results in a stable performance for potassium-ion (K-ion) storage . This suggests that the choice of electrolyte can significantly influence the action, efficacy, and stability of iron selenide.

Safety and Hazards

Orientations Futures

Iron selenide is the only iron-based superconductor in which nematicity occurs in the absence of a long-range magnetic ordering of electron spins . This provides an extra knob to access the physics of the iron-based superconductors . The discovery of superconductivity from iron compounds has led to iron-based semiconductors, particularly iron selenides, attracting great interests from physicists and chemists .

Analyse Biochimique

Cellular Effects

Some studies suggest that Iron selenide nanoparticles have shown potential in electrocatalysis water splitting

Molecular Mechanism

Some studies suggest that the phase determining factor in the synthesis of Iron selenide nanocrystals is the coordinating reactivity difference between olefins, tributylphosphine, and trioctylphosphine associated with their corresponding Se bond cleavage

Temporal Effects in Laboratory Settings

Some studies suggest that Iron selenide exhibits high capacitance and energy density, as well as extremely high cycling stability

Dosage Effects in Animal Models

While selenium, a component of Iron selenide, is known to have beneficial effects on animal health

Metabolic Pathways

Some studies suggest that selenium, a component of Iron selenide, is involved in various metabolic processes

Transport and Distribution

Some studies suggest that Iron selenide exhibits high electrochemical properties , which may influence its transport and distribution

Subcellular Localization

While some studies suggest that selenium, a component of Iron selenide, can be localized in various subcellular compartments

Propriétés

IUPAC Name |

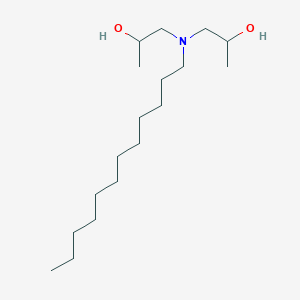

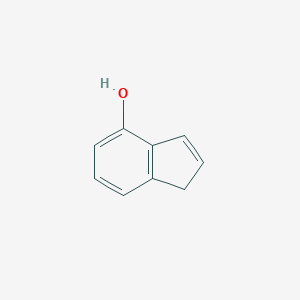

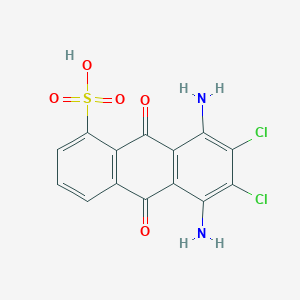

selanylideneiron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALCGGIJOOWJIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Fe]=[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

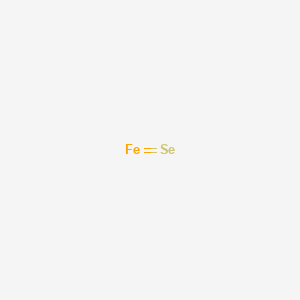

FeSe | |

| Record name | iron(II) selenide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iron(II)_selenide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061653 | |

| Record name | Iron(II) selenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1310-32-3, 50926-12-0 | |

| Record name | Iron selenide (FeSe) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iron selenide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50926-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrous selenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001310323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1310-32-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iron selenide (FeSe) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(II) selenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron selenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.